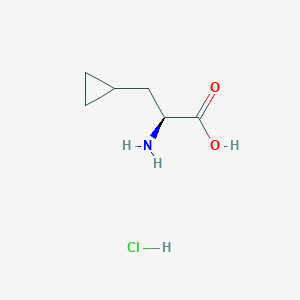
L-beta-Cyclopropylalanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-beta-Cyclopropylalanine hydrochloride is a non-natural amino acid derivative that has been widely used in scientific research. It is a cyclopropane-containing amino acid that has unique properties and has been found to have various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
L-beta-Cyclopropylalanine hydrochloride acts as a structural analogue of natural amino acids, which allows it to interact with proteins in a unique way. It has been found to affect protein stability and folding, as well as the activity of enzymes that catalyze amide bond hydrolysis. L-beta-Cyclopropylalanine hydrochloride has also been shown to affect the binding of ligands to proteins, which can have implications for drug design.
Effets Biochimiques Et Physiologiques
L-beta-Cyclopropylalanine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to affect protein stability and folding, as well as the activity of enzymes that catalyze amide bond hydrolysis. Additionally, it has been found to affect the binding of ligands to proteins, which can have implications for drug design. L-beta-Cyclopropylalanine hydrochloride has also been found to have potential therapeutic applications, including as a treatment for cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
L-beta-Cyclopropylalanine hydrochloride has several advantages for lab experiments. It is a non-natural amino acid derivative that can be used to modify proteins in a unique way, which can provide insights into protein structure and function. Additionally, it has been found to have potential therapeutic applications, which can be explored in lab experiments. However, L-beta-Cyclopropylalanine hydrochloride also has limitations, including its relatively high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for research involving L-beta-Cyclopropylalanine hydrochloride. One direction is to explore its potential therapeutic applications, including as a treatment for cancer and other diseases. Another direction is to study its effects on protein stability and folding in more detail, which can provide insights into the mechanisms of protein function. Additionally, L-beta-Cyclopropylalanine hydrochloride can be used to design new drugs, which can have implications for the treatment of various diseases.
Méthodes De Synthèse
L-beta-Cyclopropylalanine hydrochloride can be synthesized using various methods. One of the most common methods is the reaction of ethyl 2-bromoacetate with cyclopropylamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of cyclopropylamine with ethyl chloroformate, followed by hydrolysis and decarboxylation. The synthesized product is then purified and converted into hydrochloride salt.
Applications De Recherche Scientifique
L-beta-Cyclopropylalanine hydrochloride has been used in various scientific research applications. It has been found to be a useful tool for studying protein structure and function, as well as for designing new drugs. It has also been used as a substrate for enzymes that catalyze the hydrolysis of amide bonds. Additionally, L-beta-Cyclopropylalanine hydrochloride has been used to study the effects of cyclopropane-containing amino acids on protein stability and folding.
Propriétés
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAANNBRVRNYCJ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-beta-Cyclopropylalanine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)
methanone](/img/structure/B2998640.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![Tert-butyl 4-[4-[[(2-chloroacetyl)amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2998646.png)
![N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B2998647.png)
![[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2998648.png)
![1-[2-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2998650.png)
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)
